2-Amino-2-(2-chlorophenyl)acetonitrile,trifluoroaceticacid
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Overview
Description
2-Amino-2-(2-chlorophenyl)acetonitrile, trifluoroacetic acid is a compound that combines the properties of both 2-amino-2-(2-chlorophenyl)acetonitrile and trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(2-chlorophenyl)acetonitrile typically involves the reaction of 2-chlorobenzyl cyanide with ammonia or an amine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the reaction proceeds efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-chlorophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The nitrile group can be reduced to an amine or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
2-Amino-2-(2-chlorophenyl)acetonitrile, trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Mechanism of Action
The mechanism of action of 2-amino-2-(2-chlorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-chlorophenyl)acetonitrile: Similar structure but with the chlorine atom at the para position.
2-Amino-2-(2-bromophenyl)acetonitrile: Similar structure but with a bromine atom instead of chlorine.
2-Amino-2-(2-fluorophenyl)acetonitrile: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
2-Amino-2-(2-chlorophenyl)acetonitrile is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and biological activity. The combination with trifluoroacetic acid further enhances its properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H8ClF3N2O2 |
---|---|
Molecular Weight |
280.63 g/mol |
IUPAC Name |
2-amino-2-(2-chlorophenyl)acetonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H7ClN2.C2HF3O2/c9-7-4-2-1-3-6(7)8(11)5-10;3-2(4,5)1(6)7/h1-4,8H,11H2;(H,6,7) |
InChI Key |
SCMXXZPRPWQBRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)N)Cl.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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